
4-Chloro-3-fluorophenol
Overview
Description
4-Chloro-3-fluorophenol (CAS 348-60-7, C₆H₄ClFO) is a halogenated phenol derivative with molecular weight 146.549 g/mol . Its structure features a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenolic ring. Key properties include:
- Melting Point: 54–56°C
- Boiling Point: 102°C at 10 mmHg
- Solubility: Soluble in chloroform (50 mg/mL)
- Acidity: Enhanced by electron-withdrawing substituents (Cl and F), making it more acidic than non-halogenated phenols .
The compound is utilized in organic synthesis (e.g., Fries rearrangements ), pharmaceutical intermediates , and spectroscopic studies of rotameric conformations .
Preparation Methods
Preparation Methods of 4-Chloro-3-fluorophenol
Electrophilic Aromatic Substitution (Halogenation) of Phenol Derivatives
The most common synthetic route to this compound involves electrophilic aromatic substitution reactions on phenol or substituted phenol derivatives. This method typically uses chlorine and fluorine sources under controlled conditions to introduce halogen atoms selectively at the 4- and 3-positions of the phenol ring.
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- Catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are employed to facilitate halogenation.
- Controlled temperature and stoichiometry are critical to avoid polyhalogenation or undesired isomers.
- Solvents like chloroform or dichloromethane may be used to dissolve reactants and control reaction rates.
Mechanism:
The phenol’s hydroxyl group activates the aromatic ring toward electrophilic substitution, directing halogenation preferentially to ortho and para positions. The presence of fluorine and chlorine substituents requires careful control to achieve the 4-chloro-3-fluoro substitution pattern.
Synthesis from 4-Chloro-3-fluorobenzeneboronic Acid
An alternative synthetic approach involves the conversion of 4-chloro-3-fluorobenzeneboronic acid to this compound. This method leverages the boronic acid functional group’s reactivity to introduce the phenol moiety.
Industrial Scale Halogenation Using Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield.
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- Improved mixing and heat transfer reduce side reactions.
- Precise control over reaction time and temperature enhances selectivity.
- Use of advanced catalysts optimizes halogenation efficiency.
Typical catalysts: Iron(III) chloride or aluminum chloride remain standard, but supported catalysts or modified Lewis acids may be used to improve catalyst lifetime and reduce waste.
Data Table: Summary of Preparation Methods
Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Electrophilic Aromatic Halogenation | Phenol or substituted phenol | Cl2, F2 or fluorinating agents; FeCl3 or AlCl3 | Controlled temperature, solvent (chloroform) | Direct halogenation, scalable | Requires careful control to avoid polyhalogenation |
Boronic Acid Conversion | 4-Chloro-3-fluorobenzeneboronic acid | Oxidants or substitution reagents | Mild conditions | Regioselective, milder conditions | Availability of boronic acid precursor |
Continuous Flow Halogenation | Phenol derivatives | FeCl3 or AlCl3 catalysts | Continuous flow, optimized temp | High yield, efficient, scalable | Requires specialized equipment |
Functional Group Interconversion (Patent) | 4-Amino-3-fluorophenol | Potassium tert-butoxide, chlorinated pyridinecarboxamide | Organic solvents, controlled temp | Enables complex derivative synthesis | More complex, multi-step |
Research Findings and Notes
- The electrophilic aromatic substitution remains the cornerstone for preparing halogenated phenols like this compound due to its straightforward approach and adaptability to industrial scale.
- The use of continuous flow reactors in industrial settings significantly improves safety and product consistency, especially when handling reactive halogen gases.
- Conversion from boronic acid derivatives offers a complementary route, particularly useful when regioselectivity is paramount or when direct halogenation is challenging.
- Patented processes involving amino-phenol derivatives illustrate the broader chemical context in which this compound can be a key intermediate, especially in pharmaceutical or agrochemical synthesis.
- Stability considerations: this compound may discolor upon storage, indicating the need for inert atmosphere and controlled temperature storage conditions to maintain purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under oxidative conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .
Scientific Research Applications
4-Chloro-3-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways in cells . The hydroxyl group on the phenol ring allows it to form hydrogen bonds with target molecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Regioisomeric Chloro-Fluorophenols
Differences in halogen positioning significantly alter physicochemical and reactive properties:
Key Observations :
- Acidity: this compound is more acidic than isomers with halogens in less electron-withdrawing positions (e.g., 2-Chloro-4-fluorophenol) due to additive deactivation .
- Chromatographic Separation: Gas chromatography (GC) with Rtx® columns resolves regioisomers like this compound from 2-Chloro-6-fluorophenol and others, critical for pharmaceutical purity control .
Non-Fluorinated Chlorophenols
Replacing fluorine with other groups modulates reactivity and applications:
Key Observations :
- Steric Effects : Ethyl or methyl groups reduce solubility and alter metabolic pathways compared to fluorine .
- Synthetic Utility: Fluorine’s strong electronegativity makes this compound preferable for electrophilic substitutions in drug synthesis .
Trifluoromethyl Derivatives
Adding trifluoromethyl groups enhances lipophilicity and bioactivity:
Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
4-Chloro-3-(trifluoromethyl)phenol | 6294-93-5 | Cl (4), CF₃ (3) | 196.55 | Higher lipophilicity; used in agrochemicals |
Key Observations :
- The trifluoromethyl group increases molecular weight and steric bulk, reducing volatility compared to this compound .
Biological Activity
4-Chloro-3-fluorophenol (4C3FP) is a halogenated phenolic compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological effects, toxicity, and mechanisms of action associated with 4C3FP, supported by data tables and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H4ClF
- Molecular Weight : 150.55 g/mol
- CAS Number : 348-60-7
Toxicity Studies
Recent research has highlighted the toxicity of halogenated phenols, including 4C3FP. A study employing quantitative structure-activity relationship (QSAR) modeling revealed that halogenated phenols exhibit varying degrees of toxicity towards aquatic organisms such as Tetrahymena pyriformis. The study provided a comparative analysis of different halogenated phenols, including their inhibitory concentrations (IC50) against Tetrahymena.
Compound Name | pIC50 Value |
---|---|
This compound | 1.201 |
4-Fluorophenol | 0.017 |
2-Chlorophenol | 0.183 |
2-Fluorophenol | 0.185 |
The pIC50 value indicates the potency of the compound, with higher values reflecting greater toxicity .
The biological activity of 4C3FP is influenced by its ability to interact with various biological systems. It has been shown to inhibit key metabolic pathways in microorganisms, particularly through interference with enzymatic functions. For instance, studies indicate that halogenated phenols can disrupt the citric acid cycle by inhibiting enzymes such as aconitase, leading to impaired oxidative metabolism .
Case Studies
- Environmental Impact Assessment : A study monitored the effects of exposure to chlorinated and fluorinated compounds, including 4C3FP, on microbial communities in aquatic ecosystems. The results indicated significant shifts in community structure and function, highlighting the ecological risks posed by these contaminants .
- Human Health Risk Evaluation : Research focusing on occupational exposure to chlorinated phenols found that compounds like 4C3FP could be detected in biological samples from workers exposed to contaminated environments. The study emphasized the importance of monitoring such compounds due to their potential health effects, including carcinogenicity and endocrine disruption .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for identifying the structural isomers of 4-chloro-3-fluorophenol?
- Methodological Answer : Mass-analyzed threshold ionization (MATI) spectroscopy and two-color resonant two-photon ionization (2C-R2PI) are optimal for distinguishing between rotamers (e.g., cis vs. trans) of this compound. These techniques resolve vibronic transitions in the excited (S₁) and cationic (D₀) states, with adiabatic ionization energies differing by ~126 cm⁻¹ between rotamers . Isotopic substitution (³⁵Cl vs. ³⁷Cl) further refines spectral assignments due to subtle vibrational frequency shifts .
Q. How do substitution patterns (chloro/fluoro) influence the vibrational modes of this compound?
- Methodological Answer : In-plane ring deformation modes (e.g., ring puckering, C-Cl/F bending) dominate the vibrational spectra. Frequency differences arise from substituent electronegativity and steric interactions. For example, the fluorinated substituent at position 3 enhances hydrogen bonding in the cis rotamer, altering vibrational coupling compared to the trans form. Computational methods like DFT with B3LYP/6-311++G(d,p) basis sets can model these effects .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to predict the thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies and ionization potentials. For this compound, include gradient corrections and local spin-density approximations to account for electron correlation. Benchmark against experimental ionization energies (e.g., 69,334 cm⁻¹ for cis rotamer) to validate functional performance .
Q. What experimental strategies resolve contradictions in reported spectral data for chlorophenol derivatives?
- Methodological Answer : Discrepancies in vibrational assignments often stem from isotopic effects or rotameric equilibria. Use high-resolution MATI spectroscopy to isolate individual isotopologues (³⁵Cl vs. ³⁷Cl) and rotamers. For this compound, spectral averaging at elevated temperatures can mask rotamer-specific features; instead, employ supersonic jet cooling to freeze conformational populations .
Q. How do intermolecular interactions affect the photophysical properties of this compound in condensed phases?
- Methodological Answer : Solvent polarity and hydrogen-bonding networks significantly alter excited-state dynamics. Compare gas-phase MATI spectra (isolated molecules) with matrix-isolation FTIR to assess environmental perturbations. For example, polar solvents stabilize charge-transfer states, shifting S₁←S₀ transition energies by up to 200 cm⁻¹ .
Q. Notes on Literature Screening
- Relevant Databases : Prioritize PubMed, TOXCENTER, and NTRL for toxicological studies, filtering by keywords (e.g., "chlorophenol derivatives," "vibronic spectroscopy") to isolate this compound-specific data .
- Exclusion Criteria : Omit studies focused on industrial synthesis or consumer applications. For example, exclude patents referencing "mass production" or "formulation optimization" .
Properties
IUPAC Name |
4-chloro-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYAEBESNFTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369148 | |
Record name | 4-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-60-7 | |
Record name | 4-Chloro-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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